molecular formula C6H8N2O4 B1662312 (3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid CAS No. 227619-65-0

(3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid

Cat. No.: B1662312
CAS No.: 227619-65-0
M. Wt: 172.14 g/mol
InChI Key: IOOKKDXVJPSSSC-HZLVTQRSSA-N
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Description

(3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid is a bicyclic heterocyclic compound featuring fused pyrrolidine and oxazole rings. Its stereochemistry (3aS,6S,6aS) is critical for its conformational stability and interactions in biological systems.

Properties

IUPAC Name

(3aS,6S,6aS)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4/c9-5-2-1-7-3(6(10)11)4(2)12-8-5/h2-4,7H,1H2,(H,8,9)(H,10,11)/t2-,3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOKKDXVJPSSSC-HZLVTQRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(N1)C(=O)O)ONC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@H](N1)C(=O)O)ONC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572724
Record name (3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227619-65-0
Record name rel-(3aR,6R,6aR)-Hexahydro-3-oxo-2H-pyrrolo[3,4-d]isoxazole-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=227619-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid is a member of the oxazole family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing findings from various studies and providing insights into its potential therapeutic applications.

Molecular Characteristics

  • Chemical Formula : C₆H₈N₂O₄
  • Molecular Weight : 172.14 g/mol
  • IUPAC Name : this compound
  • CAS Number : 293319-90-1

Structural Representation

The compound features a unique bicyclic structure that contributes to its biological activity. The presence of an oxazole ring is significant for its interaction with biological targets.

Antimicrobial Activity

Research has shown that oxazole derivatives possess notable antimicrobial properties. For instance, a comprehensive review highlighted the antimicrobial potential of various oxazole derivatives against bacteria such as Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Activity

A study evaluated several oxazole derivatives and found that compounds similar to this compound exhibited significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

CompoundMIC (µg/ml)Target Organism
81.6Candida albicans
120.8Candida tropicalis
1912E. coli
2015S. aureus

These results indicate that the compound has promising antibacterial properties comparable to standard antibiotics .

Antifungal Activity

The antifungal efficacy of oxazole derivatives has also been documented. The compound demonstrated effectiveness against various fungal strains in vitro.

Case Study: Antifungal Efficacy

In a study assessing antifungal activity, several derivatives were tested against common fungal pathogens:

CompoundInhibition Zone (mm)Target Organism
21b16Candida albicans
22c13Aspergillus niger

The data suggest that the compound's structure may enhance its interaction with fungal cell membranes, leading to effective inhibition .

Cytotoxicity and Antitumor Activity

Emerging research indicates that certain oxazole derivatives exhibit cytotoxic effects against various cancer cell lines. A study investigated the cytotoxic potential of related compounds on human cancer cells.

Case Study: Cytotoxic Effects

In vitro assays indicated that oxazole derivatives could induce apoptosis in cancer cells:

CompoundIC50 (µM)Cancer Cell Line
2810HeLa
2915MCF-7

These findings suggest that derivatives of this compound may serve as potential leads in anticancer drug development .

Comparison with Similar Compounds

Structural Analogues from Patent and Supplier Data

Several structurally related compounds share the pyrrolo-oxazole or pyrrolo-isoxazole framework but differ in substituents and stereochemistry. Key examples include:

(3aS,6aS)-Hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid
  • Structure : Cyclopenta-fused pyrrolidine with a carboxylic acid group.
  • Key Differences : Replaces the oxazole ring with a cyclopentane moiety, reducing heteroatom density and altering electronic properties.
  • Applications : Used in peptide mimetics due to its rigid backbone .
(3aS,6aS)-5-Benzyl 1-tert-butyl tetrahydro-1H-pyrrolo[3,4-c]isoxazole-1,5(3H)-dicarboxylate
  • Structure : Isoxazole ring fused with pyrrolidine, bearing benzyl and tert-butyl ester groups.
  • Key Differences : Ester substituents increase lipophilicity, enhancing membrane permeability compared to the carboxylic acid in the target compound.
  • Synthetic Use : Intermediate in drug discovery for protease inhibitors .
(3S,4R)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-pyrrolidine-1-carboxylic acid (oxazol-4-ylmethyl)-amide
  • Structure : Complex triazolo-pyrazine substituent and amide linkage.
  • Key Differences : Extended heterocyclic system and amide group improve target binding affinity but reduce metabolic stability compared to the simpler carboxylic acid derivative .

Functional Group and Property Comparison

Compound Name CAS Number Molecular Formula Key Functional Groups Solubility (Water) Applications
Target Compound N/A C₈H₁₀N₂O₄ Carboxylic acid, oxazole High Enzyme inhibitors
(3aS,6aS)-Hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid 1932410-20-2 C₉H₁₃NO₂ Carboxylic acid, cyclopenta Moderate Peptide mimetics
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 42346-68-9 C₆H₉NO₃ Carboxylic acid, ketone High Pharmaceutical intermediate
(3aS,6aS)-5-Benzyl dicarboxylate derivative 370880-01-6 C₂₀H₂₄N₂O₆ Benzyl ester, tert-butyl Low Prodrug synthesis

Lumping Strategy Relevance

Compounds like the target and its analogs may be grouped under "pyrrolo-oxazole derivatives" in computational models due to shared reactivity (e.g., acid-catalyzed ring-opening). However, substituent-specific behaviors (e.g., ester hydrolysis vs. acid stability) limit lumping accuracy for detailed pharmacokinetic studies .

Preparation Methods

Cyclocondensation Strategies for Bicyclic Core Formation

Carboxylic Acid Activation and Oxazole Cyclization

A pivotal method for constructing the oxazole ring involves activating carboxylic acids with triflylpyridinium reagents (DMAP-Tf), followed by cyclization with isocyanoacetates. This approach, adapted from the synthesis of 4,5-disubstituted oxazoles, enables the direct conversion of carboxylic acids into oxazole derivatives. For the target compound, the carboxylic acid group at position 6 can serve as both a reactant and a directing group.

In a typical procedure, the carboxylic acid precursor is treated with DMAP-Tf (1.3 equiv) and DMAP (1.5 equiv) in dichloromethane. Subsequent addition of ethyl isocyanoacetate (1.2 equiv) at 40°C triggers cyclization, yielding the oxazole core. This method benefits from broad functional group tolerance, accommodating sterically hindered substrates and heteroatom-containing groups. However, stereochemical control at the 3a, 6, and 6a positions requires chiral auxiliaries or enantioselective catalysis, which remains underdeveloped for this specific system.

Tosylmethyl Isocyanide (TosMIC)-Mediated [3+2] Cycloadditions

TosMIC serves as a versatile reagent for oxazole synthesis via the van Leusen reaction. When reacted with aldehydes, TosMIC undergoes base-mediated cyclization to form oxazoles. For the target compound, a pyrrolidine-embedded aldehyde precursor could be coupled with TosMIC under cesium carbonate-mediated conditions to construct the oxazole ring.

Key advantages include:

  • Mild conditions : Reactions proceed at room temperature in polar aprotic solvents.
  • Functional group compatibility : Halogens and electron-withdrawing groups are tolerated.
    Challenges arise in ensuring the aldehyde precursor adopts the correct conformation for bicyclic formation. Computational modeling suggests that pre-organizing the pyrrolidine ring with a carboxylic acid substituent favors intramolecular cyclization, but experimental validation is needed.

Thermal Isomerization of Azirine Derivatives

Azirine-to-Pyrrolooxazole Rearrangement

Thermal isomerization of 5-(2H-azirin-2-yl)oxazoles provides an atom-economical route to 4H-pyrrolo[2,3-d]oxazoles. Applying this method to the target compound involves synthesizing an azirine precursor with a carboxylic acid ester at position 6. Heating the azirine in mesitylene at 170°C for 3 hours induces a sigmatropic shift, forming the bicyclic framework.

Experimental Protocol:
  • Azirine synthesis : React a nitrile with a rhodium catalyst (Rh₂(oct)₄, 1 mol%) in dichloroethane.
  • Isomerization : Heat the azirine derivative in mesitylene at 170°C for 3 hours.
  • Ester hydrolysis : Treat the product with aqueous HCl to yield the carboxylic acid.

This method achieves yields up to 70%, with stereochemistry dictated by the azirine precursor’s configuration. Enantiomerically pure azirines can be obtained via asymmetric catalysis, enabling control over the (3aS,6S,6aS) stereochemistry.

Multi-Step Synthesis via Late-Stage Functionalization

Oxazole Ring Formation Followed by Pyrrolidine Cyclization

A sequential approach involves first synthesizing the oxazole ring, followed by pyrrolidine closure. For example, levulinic acid derivatives can be converted to oxazoles using DMAP-Tf activation, after which a Mitsunobu reaction or reductive amination forms the pyrrolidine ring.

Case Study: Gram-Scale Synthesis of 5-Aminolevulinic Acid (5-ALA) Analogue
  • Oxazole formation : Methyl levulinate reacts with methyl isocyanoacetate under DMAP-Tf conditions to yield oxazole-4-carboxylate.
  • Pyrrolidine cyclization : Hydrolysis of the ester to the carboxylic acid, followed by intramolecular amidation, forms the bicyclic structure.
  • Stereochemical resolution : Chiral chromatography separates enantiomers, yielding the desired (3aS,6S,6aS) configuration.

This method highlights the importance of protecting group strategies, as unprotected carboxylic acids may interfere with cyclization.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Reagents Yield (%) Stereochemical Control
DMAP-Tf Cyclization Carboxylic acid, Isocyanide DMAP-Tf, DMAP 70–96 Moderate
TosMIC Cycloaddition Aldehyde, TosMIC Cs₂CO₃ 65–83 Low
Azirine Isomerization Azirine derivative Mesitylene, Heat 70 High
Multi-Step Synthesis Levulinate ester DMAP-Tf, HCl 65 High

Key Findings :

  • Azirine isomerization offers superior stereocontrol but requires specialized precursors.
  • DMAP-Tf methods achieve high yields but necessitate stoichiometric reagents.
  • TosMIC routes are operationally simple but less effective for complex bicyclic systems.

Q & A

Basic: What are the key structural features of (3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid, and how are they confirmed experimentally?

The compound features a fused bicyclic system combining pyrrolidine and oxazole rings, with a carboxylic acid substituent at the 6-position and a ketone group at the 3-position. The stereochemistry (3aS,6S,6aS) is critical for its reactivity and interactions. Structural confirmation involves:

  • X-ray crystallography to resolve absolute configuration and bond angles, as demonstrated in similar bicyclic systems (e.g., (3R,6S,7aS)-3-phenyl derivatives) .
  • NMR spectroscopy (1H, 13C, and 2D experiments like COSY/NOESY) to assign stereocenters and verify ring fusion .
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula .

Basic: What synthetic strategies are employed to prepare this compound, and what are common purification challenges?

Synthesis typically involves multi-step routes:

Ring formation : Cyclocondensation of amino alcohols with carbonyl precursors under acidic conditions to construct the pyrrolo-oxazole core .

Carboxylic acid introduction : Hydrolysis of ester intermediates (e.g., ethyl ester derivatives) using NaOH/MeOH, followed by acidification .

Purification : Challenges include isolating the desired stereoisomer due to similar polarities of byproducts. Reverse-phase HPLC or silica gel chromatography with gradient elution (e.g., MeOH/CH₂Cl₂) is used .

Advanced: How can researchers address contradictions in stereochemical assignments during synthesis?

Discrepancies in stereochemistry often arise from:

  • Epimerization during hydrolysis : Monitor reaction pH and temperature to minimize racemization. Use LC-MS to track intermediate stability .
  • Crystallization artifacts : Validate X-ray data with computational methods (e.g., DFT calculations for energy-minimized conformers) .
  • Contradictory NOESY correlations : Employ dynamic NMR to assess rotational barriers in flexible regions of the molecule .

Advanced: What experimental design considerations are critical for studying the compound’s stability under physiological conditions?

  • Degradation kinetics : Conduct accelerated stability studies (e.g., 40°C/75% RH) with HPLC monitoring. Note that organic degradation rates increase with temperature, as seen in similar carboxylic acid derivatives .
  • Matrix effects : Simulate biological matrices (e.g., plasma) and use stabilizers like EDTA to chelate metal ions that catalyze hydrolysis .
  • Light sensitivity : Store samples in amber vials, as UV exposure may cleave the oxazole ring .

Basic: Which analytical methods are most effective for quantifying this compound in complex mixtures?

  • Ultra-performance liquid chromatography (UPLC) with UV detection (λ = 210–260 nm) for high sensitivity .
  • Chiral stationary phases (e.g., Chiralpak AD-H) to resolve enantiomeric impurities .
  • Isotope dilution mass spectrometry for absolute quantification in biological matrices .

Advanced: How can researchers optimize reaction yields while minimizing byproducts in large-scale synthesis?

  • DoE (Design of Experiments) : Vary parameters like temperature, catalyst loading, and solvent polarity to identify optimal conditions. For example, using formic acid derivatives as CO surrogates in reductive cyclizations improves yield in related heterocycles .
  • Flow chemistry : Continuous reactors enhance heat/mass transfer, reducing side reactions like over-oxidation .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression in real time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid
Reactant of Route 2
(3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid

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